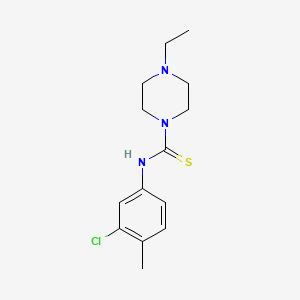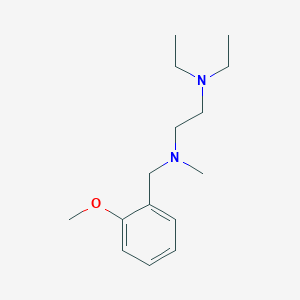
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CMTM has shown promise in treating a variety of conditions, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in treating cancer by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-tumor effects. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is the development of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide and its potential as a therapeutic agent for a variety of conditions.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is a promising compound with potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide as a therapeutic agent and to develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl piperazine-1-carbodithioate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-3-17-6-8-18(9-7-17)14(19)16-12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODDEASPOPINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5807052.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)





![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)